molecular formula C12H7NO6 B14666994 3-Nitronaphthalene-1,8-dicarboxylic acid CAS No. 37140-22-0

3-Nitronaphthalene-1,8-dicarboxylic acid

Cat. No.: B14666994
CAS No.: 37140-22-0
M. Wt: 261.19 g/mol
InChI Key: BVZLVXMWQPRHJR-UHFFFAOYSA-N
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Description

3-Nitronaphthalene-1,8-dicarboxylic acid is an organic compound with the molecular formula C12H5NO5. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of nitro and carboxylic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitronaphthalene-1,8-dicarboxylic acid can be synthesized through the nitration of naphthalene-1,8-dicarboxylic acidThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Nitronaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitronaphthalene-1,8-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitronaphthalene-1,8-dicarboxylic acid involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,8-dicarboxylic acid: Lacks the nitro group and has different chemical properties.

    3-Nitrophthalic acid: Similar structure but with different substitution patterns on the naphthalene ring.

    1,8-Naphthalimide derivatives: Contain imide functional groups instead of carboxylic acids.

Uniqueness

3-Nitronaphthalene-1,8-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-nitronaphthalene-1,8-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO6/c14-11(15)8-3-1-2-6-4-7(13(18)19)5-9(10(6)8)12(16)17/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZLVXMWQPRHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596021
Record name 3-Nitronaphthalene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37140-22-0
Record name 3-Nitro-1,8-naphthalenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37140-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitronaphthalene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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